molecular formula C11H16N2O B14172458 (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine CAS No. 922340-01-0

(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine

Cat. No.: B14172458
CAS No.: 922340-01-0
M. Wt: 192.26 g/mol
InChI Key: LHKYZKTYVIGQCE-ONGXEEELSA-N
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Description

(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine is a chiral compound with a cyclopropane ring substituted with a pyridinylmethoxy group and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Introduction of the Pyridinylmethoxy Group: The pyridinylmethoxy group can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the cyclopropane ring.

    Addition of the Dimethylamino Group: The dimethylamino group can be added through reductive amination, where a ketone or aldehyde intermediate reacts with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinylmethoxy group, where nucleophiles such as halides or amines can replace the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halides, amines, or other nucleophiles in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-N,2-Dimethyl-1-{[(pyridin-2-yl)oxy]methyl}cyclopropan-1-amine: Similar structure but with a pyridin-2-yl group instead of pyridin-3-yl.

    (1R,2S)-N,2-Dimethyl-1-{[(pyridin-4-yl)oxy]methyl}cyclopropan-1-amine: Similar structure but with a pyridin-4-yl group instead of pyridin-3-yl.

Uniqueness

The uniqueness of (1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine lies in its specific substitution pattern, which can lead to different binding affinities and biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

922340-01-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(1R,2S)-N,2-dimethyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine

InChI

InChI=1S/C11H16N2O/c1-9-6-11(9,12-2)8-14-10-4-3-5-13-7-10/h3-5,7,9,12H,6,8H2,1-2H3/t9-,11-/m0/s1

InChI Key

LHKYZKTYVIGQCE-ONGXEEELSA-N

Isomeric SMILES

C[C@H]1C[C@@]1(COC2=CN=CC=C2)NC

Canonical SMILES

CC1CC1(COC2=CN=CC=C2)NC

Origin of Product

United States

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